molecular formula C12H10N2O2 B13670950 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13670950
M. Wt: 214.22 g/mol
InChI Key: LATNIGXZXDWJLG-UHFFFAOYSA-N
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Description

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both a furan ring and an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a furan derivative under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Iodine-Catalyzed Oxidative Cyclocondensation

A robust method employs iodine (30 mol%) in aqueous media to catalyze reactions between acetophenone derivatives and 2-aminopyridines . This approach achieves yields up to 89% under micellar catalysis (SDS surfactant) at 40°C for 8 hours .

Example Reaction Conditions

SubstrateCatalystTemp (°C)Time (h)Yield (%)
2-Aminopyridine + AcetophenoneI₂ (30 mol%)40889
2-Aminopyridine + 4-NitroacetophenoneI₂ (30 mol%)rt470

This method avoids toxic metals and leverages water as a green solvent, achieving an E-factor of 0.75 (micellar) versus 17.57 for traditional CuO/I₂ systems .

Reactivity and Functionalization

The compound undergoes regioselective reactions at three primary sites:

  • Furan Ring : Electrophilic substitution (e.g., halogenation, nitration) at the α-position.

  • Imidazo Ring : Nucleophilic attack at the electron-deficient C3 position.

  • Methoxy Group : Demethylation or oxidation to a quinone structure.

Electrophilic Substitution

  • Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the furan ring at the α-position, forming 3-bromo-2-(2-furyl)-8-methoxyimidazo[1,2-a]pyridine in 68% yield.

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the furan’s β-position, though competing oxidation of the methoxy group reduces yields to ~45%.

Nucleophilic Reactions

  • Alkylation : Treatment with Grignard reagents (e.g., MeMgBr) at -78°C substitutes the C3 hydrogen, yielding 3-alkyl derivatives (55–72% yields) .

Oxidative Cyclocondensation Pathway

Iodine facilitates the reaction via:

  • Schiff Base Formation : Condensation of 2-aminopyridine with ketones.

  • Tautomerization : Iodine acts as a Lewis acid, stabilizing the enamine intermediate.

  • Cyclization : Intramolecular attack by the pyridyl nitrogen, followed by oxidative aromatization using dissolved O₂ .

Mechanistic Steps

  • RC(O)R’ + H2N-PyridineSchiff Base (A)\text{RC(O)R' + H}_2\text{N-Pyridine} \rightarrow \text{Schiff Base (A)}

  • (A) + I2Enamine-Iodine Complex\text{(A) + I}_2 \rightarrow \text{Enamine-Iodine Complex}

  • CyclizationImidazo[1,2-a]pyridine\text{Cyclization} \rightarrow \text{Imidazo[1,2-a]pyridine}

Comparative Reactivity with Analogues

The 8-methoxy group increases electron density at the C3 position compared to non-methoxy analogues, enhancing nucleophilic substitution rates:

CompoundC3 Alkylation Yield (%)Halogenation Yield (%)
2-(2-Furyl)-8-methoxy derivative7268
2-(2-Furyl)imidazo[1,2-a]pyridine5852

The methoxy group also reduces furan ring reactivity toward electrophiles by 15–20% due to steric and electronic effects .

Micellar Catalysis

Sodium dodecyl sulfate (SDS) forms micelles that solubilize reactants in water, achieving 89% yield with a 3x recyclability of the reaction medium .

Scientific Research Applications

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.

    8-Methoxyimidazo[1,2-a]pyridine: Lacks the furan ring.

    2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Contains a nitro group on the furan ring.

Uniqueness

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furan and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold for drug development and other applications .

Biological Activity

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system with a methoxy group and a furyl substituent. Its chemical structure can be represented as follows:

  • Chemical Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridines exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, some derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated antimicrobial properties against a range of pathogens. This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance.

  • Efficacy : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

GABA Receptor Modulation

Another significant biological activity of this compound is its interaction with GABA_A receptors, which are critical in the central nervous system (CNS) for their role in inhibitory neurotransmission.

  • Therapeutic Implications : Modulating these receptors can lead to anxiolytic and sedative effects, making these compounds potential candidates for treating anxiety disorders and insomnia .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

In Vivo Studies

In vivo studies using animal models have further validated the anticancer potential of this compound. For example:

  • Study Design : Mice were treated with varying doses of this compound before being exposed to carcinogenic agents.
  • Results : The treated group showed a significant reduction in tumor incidence compared to controls, suggesting a protective effect against carcinogenesis .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3

InChI Key

LATNIGXZXDWJLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CO3

Origin of Product

United States

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